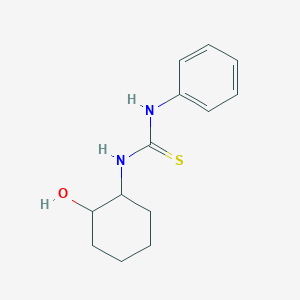
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes amino, methoxy, hydroxy, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the ultrasound-assisted synthesis using barium titanate nanoparticles as a heterogeneous catalyst. This method involves the reaction of Kojic acid or 1-tosyl-1H-indol-4-ol with aromatic aldehyde and malononitrile under ultrasonic irradiation . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and easy purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ultrasound-assisted synthesis and heterogeneous catalysts can be adapted for industrial applications, ensuring efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxicity against cancer cell lines.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile involves its interaction with cellular targets. The compound’s cytotoxicity is believed to be due to its ability to interfere with cellular processes, potentially by inducing oxidative stress or disrupting cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-diphenylnicotinonitriles: Known for their cytotoxicity and photophysical properties.
2-amino-4,6-dihydroxypyrimidine derivatives: Investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H16N2O5 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O5/c1-23-10-3-4-14(24-2)11(7-10)16-12(8-19)18(20)25-15-6-9(21)5-13(22)17(15)16/h3-7,16,21-22H,20H2,1-2H3 |
InChI-Schlüssel |
ZHNBHUIOOBULMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11988993.png)





![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)



